molecular formula C10H16O2 B13952471 1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- CAS No. 37435-26-0

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)-

Cat. No.: B13952471
CAS No.: 37435-26-0
M. Wt: 168.23 g/mol
InChI Key: HBFVJBNHZRPGBS-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . This compound is a derivative of 1,3-cyclohexanedione, where a tert-butyl group is attached to the second carbon atom of the cyclohexane ring. It is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the reaction of 1,3-cyclohexanedione with tert-butyl bromide in the presence of a base such as potassium carbonate in acetonitrile . The reaction is typically carried out at room temperature for several hours, followed by acidification and extraction with an organic solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- may involve the use of high-pressure reactors and catalysts to optimize yield and purity. For example, a mixture of 1,3-cyclohexanedione, tert-butyl bromide, and a suitable base can be reacted under controlled temperature and pressure conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .

Scientific Research Applications

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:

    1,3-Cyclohexanedione: The parent compound without the tert-butyl group. It has different reactivity and applications.

    2-Methyl-1,3-cyclohexanedione: A similar compound with a methyl group instead of a tert-butyl group.

    Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another derivative with two methyl groups at the 5-position.

The uniqueness of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- lies in its specific reactivity and the presence of the bulky tert-butyl group, which influences its chemical behavior and applications.

Biological Activity

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- (CAS No. 37435-26-0) is a cyclic diketone that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclohexane ring with two carbonyl groups and an isopropyl substituent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H14O2
  • Molecular Weight : 158.21 g/mol
  • IUPAC Name : 1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)-

The biological activity of 1,3-cyclohexanedione derivatives often involves their interaction with various biological targets. These compounds can act as enzyme inhibitors or modulators of signaling pathways. The specific mechanisms may vary based on the target enzyme or receptor.

Antioxidant Activity

Research has indicated that cyclohexanedione derivatives exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is vital for preventing cellular damage and associated diseases.

Anticancer Properties

Studies have demonstrated the potential anticancer effects of 1,3-cyclohexanedione derivatives against various cancer cell lines. For example, compounds similar to this diketone have shown cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µg/ml) Growth Inhibition (%)
MCF-726.556.86
A54934.0734.07
HeLa22.2722.27

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Study on Cytotoxicity

Synthesis and Biological Evaluation

A patent outlines a method for synthesizing 1,3-cyclohexanedione using resorcinol as a precursor under specific catalytic conditions. The synthesized compound was then evaluated for its biological activity, revealing promising results in terms of both yield and biological efficacy .

Properties

CAS No.

37435-26-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-tert-butylcyclohexane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h9H,4-6H2,1-3H3

InChI Key

HBFVJBNHZRPGBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)CCCC1=O

Origin of Product

United States

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